N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-10(17)6-7-13(20)18-9)19-15(22)11-4-2-3-5-12(11)21(24)25/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMMKMLTYQBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-chloropyridine with ethyl acetoacetate, followed by cyclization to form the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the pyrido[1,2-a]pyrimidine scaffold has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. By blocking this enzyme, the compound may effectively reduce the proliferation of cancer cells.
Case Study: Cytotoxicity Against Lung Cancer Cells
In a study examining the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives, this compound was shown to significantly inhibit the growth of non-small-cell lung carcinoma (NSCLC) cells. The study utilized MTT assays to determine cell viability and flow cytometry to analyze apoptotic markers.
Patent Insights
A patent related to this compound highlights its potential use in combination therapies with other anticancer agents. The synergistic effects observed when combined with established chemotherapeutics suggest a promising avenue for enhancing treatment efficacy while potentially reducing side effects associated with higher doses of single agents.
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-aminobenzamide
- N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-hydroxybenzamide
Uniqueness
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is unique due to its nitrobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrido[1,2-a]pyrimidine core, a nitro group, and a chloro substituent, which contribute to its unique biological properties.
The mechanism of action for this compound involves its interaction with specific biological targets. It can inhibit enzymes or receptors, leading to effects such as:
- Inhibition of Cell Proliferation : By targeting pathways involved in cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Immune Responses : Affecting the activity of immune cells.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind to DNA, resulting in cell death. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
Studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with significant inhibition of cell viability observed at low micromolar concentrations. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:
Q & A
Basic: What are the optimal synthetic routes for N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide, and how can reaction yields be maximized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[1,2-a]pyrimidine core. Key steps include:
- Cyclization : Use of ethanol or toluene as solvents under reflux conditions to form the heterocyclic core .
- Substitution : Introduction of the chloro and nitrobenzamide groups via nucleophilic substitution, requiring pH control (e.g., sodium methoxide in DMF) to prevent side reactions .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) or column chromatography to achieve >95% purity .
Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrobenzoyl chloride to avoid excess reagent degradation .
Basic: How can the compound’s structural integrity and purity be validated post-synthesis?
Answer:
- Spectroscopic techniques :
- NMR : Analyze / NMR to confirm substitution patterns (e.g., chloro at position 7, nitrobenzamide at position 3) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass ~360.25 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures to validate stereoelectronic effects of the nitro group on the pyrido[1,2-a]pyrimidine core .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across cancer cell lines)?
Answer:
Discrepancies in IC values (e.g., 5–15 μM in breast vs. colon cancer cells) may arise from:
- Assay conditions : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) to reduce variability .
- Cellular context : Evaluate expression levels of putative targets (e.g., kinases or DNA repair enzymes) across cell lines .
- Metabolic stability : Use LC-MS to quantify intracellular compound degradation, which may affect potency .
Recommended approach : Validate activity using orthogonal assays (e.g., clonogenic survival and caspase-3 activation) .
Advanced: What computational strategies are effective for predicting the compound’s molecular targets and binding modes?
Answer:
- Molecular docking : Screen against kinase libraries (e.g., PDB structures of CDK2 or EGFR) to identify potential binding pockets influenced by the nitro group’s electron-withdrawing effects .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonding between the nitrobenzamide moiety and catalytic lysine residues .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using datasets from analogs in PubChem .
Advanced: How can the compound’s solubility and pharmacokinetic properties be enhanced for in vivo studies?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEGylated amines) at the pyrimidine ring’s 2-methyl position without disrupting pharmacophore interactions .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>0.1 mg/mL) .
- Prodrug design : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-activated derivatives) to enhance tumor selectivity .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : Susceptible to hydrolysis at extreme pH (e.g., t <24 hrs at pH <2 or >10); use lyophilized forms for long-term storage .
Advanced: What mechanistic insights explain its dual antibacterial and anticancer activities?
Answer:
- Antibacterial action : The nitro group may inhibit bacterial DNA gyrase via redox cycling, generating reactive oxygen species (ROS) .
- Anticancer activity : Pyrido[1,2-a]pyrimidine derivatives intercalate DNA or inhibit topoisomerase II, inducing G2/M arrest .
Validation : Perform comet assays for DNA damage and Western blotting for γH2AX phosphorylation .
Basic: Which spectroscopic or chromatographic methods are optimal for quantifying the compound in biological matrices?
Answer:
- HPLC-UV : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- LC-MS/MS : Monitor transitions m/z 360→242 (quantifier) and 360→198 (qualifier) with LOQ of 10 ng/mL .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Nitro group replacement : Test cyano or sulfonamide substituents to balance electron-withdrawing effects and solubility .
- Heterocycle modification : Replace pyrido[1,2-a]pyrimidine with pyrazolo[3,4-d]pyrimidine to assess target selectivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds at the 4-oxo position) .
Advanced: What strategies mitigate off-target effects observed in kinase inhibition assays?
Answer:
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., with JAK2 or Aurora B) .
- Crystallography-guided design : Introduce steric hindrance (e.g., bulkier substituents at position 2-methyl) to block access to non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
